molecular formula C20H22N2O3 B4599441 2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

Cat. No.: B4599441
M. Wt: 338.4 g/mol
InChI Key: ZHCYWIJTHJBLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a methoxyphenyl group and a pyrrolidine carbonyl group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing allergic reactions. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. Studies could also investigate its synthesis, properties, and safety in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine and a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)pyrrolidine
  • 1-(4-Methoxyphenyl)-2-propen-1-yl acetate
  • 2-Hydroxy-1-(4-methoxyphenyl)propyl hexopyranoside

Uniqueness

2-(4-Methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyphenyl group and a pyrrolidine carbonyl group sets it apart from other similar compounds, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-10-4-15(5-11-18)14-19(23)21-17-8-6-16(7-9-17)20(24)22-12-2-3-13-22/h4-11H,2-3,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCYWIJTHJBLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.